8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
CAS No.: 1223776-55-3
Cat. No.: VC6769796
Molecular Formula: C29H25ClN2OS
Molecular Weight: 485.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223776-55-3 |
|---|---|
| Molecular Formula | C29H25ClN2OS |
| Molecular Weight | 485.04 |
| IUPAC Name | 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C29H25ClN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |
| Standard InChI Key | BRXPZSXBZWSVKP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
8-Chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a polycyclic aromatic compound characterized by a thieno[3,2-c]quinoline core substituted with chlorine, 4-ethylphenyl, and N-(3-phenylpropyl)carboxamide groups. Its molecular formula is C₃₀H₂₆ClN₃OS, with a molecular weight of 512.07 g/mol. The IUPAC name reflects its intricate substitution pattern: 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide.
Key Structural Features
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Thienoquinoline Core: A fused tricyclic system comprising a benzene ring, thiophene, and quinoline moieties, enabling π-π stacking interactions with biological targets .
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Chlorine Substituent: Positioned at C8, this electronegative group enhances binding affinity to hydrophobic enzyme pockets .
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4-Ethylphenyl Group: A lipophilic substituent at C3 that improves membrane permeability.
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N-(3-Phenylpropyl)carboxamide: A flexible side chain facilitating hydrogen bonding with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₆ClN₃OS |
| Molecular Weight | 512.07 g/mol |
| IUPAC Name | 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |
| SMILES | ClC1=C2C(=NC=C3C=CC=CC3=N2)SC(C(=O)NCCCC4=CC=CC=C4)=C1C5=CC=C(C=C5)CC |
| Solubility | Low aqueous solubility; soluble in DMSO, DMFA |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step protocol common to thienoquinolines, optimized for regioselectivity and yield.
Synthetic Route
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Formation of Thienoquinoline Core:
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Introduction of 4-Ethylphenyl Group:
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Suzuki-Miyaura coupling with 4-ethylphenylboronic acid, employing Pd(PPh₃)₄ as a catalyst.
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Carboxamide Functionalization:
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Reaction of the carboxylic acid intermediate with 3-phenylpropylamine using EDCI/HOBt coupling reagents.
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Optimization Challenges
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Chlorine Incorporation: Direct chlorination at C8 requires careful control of reaction temperature (60–70°C) to avoid polysubstitution.
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Purification: High-performance liquid chromatography (HPLC) is critical to isolate the final product ≥95% purity.
Pharmacological Properties and Mechanisms
Though direct data on this compound remain limited, its structural analogs and core scaffold provide insights into potential bioactivities .
Anticancer Activity
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RET Kinase Inhibition: Thienoquinolines exhibit nanomolar affinity for RET kinase, a driver of medullary thyroid cancer (MTC). Molecular docking studies suggest the chlorine atom forms a halogen bond with RET’s gatekeeper residue (Val804) .
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In Vitro Cytotoxicity: Analogous compounds (e.g., VC4337988) show IC₅₀ values of 2.1–4.7 μM against TT(C634R) MTC cells .
Research Findings and Preclinical Data
Key Studies
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Kinase Profiling: A 2023 study identified thieno[3,2-c]quinolines as selective RET inhibitors, with >100-fold selectivity over VEGFR2 and EGFR .
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Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (CLint = 18 mL/min/kg), suggesting oral bioavailability.
Comparative Efficacy
| Compound | RET IC₅₀ (nM) | MTC Cell IC₅₀ (μM) |
|---|---|---|
| Vandetanib | 130 | 0.8 |
| Cabozantinib | 5.2 | 0.3 |
| 8-Chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl) analog | 89* | 2.4* |
| *Predicted values based on structural similarity . |
Future Directions and Clinical Relevance
Structural Optimization
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Solubility Enhancement: Introducing polar groups (e.g., morpholine, piperazine) to the phenylpropyl chain may improve aqueous solubility.
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Proteolytic Targeting Chimeras (PROTACs): Conjugating the compound to E3 ligase ligands could enable targeted protein degradation .
Therapeutic Prospects
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